
(4-Chlorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophényl)(5-(3-méthoxyphényl)-1H-1,2,4-triazol-3-yl)méthanamine est un composé organique complexe qui comporte un cycle triazole, un groupe méthoxyphényle et un groupe chlorophényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la (4-Chlorophényl)(5-(3-méthoxyphényl)-1H-1,2,4-triazol-3-yl)méthanamine implique généralement des réactions organiques à plusieurs étapes. Une méthode courante implique la formation du cycle triazole par une réaction de cyclisation. Les matières premières comprennent souvent la 4-chlorobenzylamine et le 3-méthoxybenzaldéhyde, qui subissent une série de réactions, y compris la condensation, la cyclisation et l'amination, pour former le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela comprend l'utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter les réactions. Le processus peut également impliquer des étapes de purification telles que la recristallisation ou la chromatographie pour isoler le composé souhaité.
Analyse Des Réactions Chimiques
Types de réactions
(4-Chlorophényl)(5-(3-méthoxyphényl)-1H-1,2,4-triazol-3-yl)méthanamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) ou les nucléophiles (NH3, OH-) peuvent être utilisés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes correspondants, tandis que la réduction peut produire des amines ou des alcools.
Applications de recherche scientifique
(4-Chlorophényl)(5-(3-méthoxyphényl)-1H-1,2,4-triazol-3-yl)méthanamine a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est étudié pour ses propriétés pharmacologiques potentielles, y compris ses activités antimicrobiennes et anticancéreuses.
Synthèse organique : Le composé sert d'intermédiaire dans la synthèse de molécules plus complexes.
Science des matériaux : Il est exploré pour son utilisation potentielle dans le développement de nouveaux matériaux ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de la (4-Chlorophényl)(5-(3-méthoxyphényl)-1H-1,2,4-triazol-3-yl)méthanamine implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole et les groupes aromatiques permettent au composé de se lier aux enzymes ou aux récepteurs, inhibant potentiellement leur activité ou modifiant leur fonction. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
(4-Chlorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring and the aromatic groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
(4-Méthoxyphényl)méthanamine : Structure similaire, mais sans le cycle triazole ni le groupe chlorophényle.
3,4-Diméthoxyphénéthylamine : Contient des groupes méthoxy, mais diffère dans la structure globale et les groupes fonctionnels.
Unicité
(4-Chlorophényl)(5-(3-méthoxyphényl)-1H-1,2,4-triazol-3-yl)méthanamine est unique en raison de la présence du cycle triazole, qui confère des propriétés chimiques et une réactivité spécifiques.
Propriétés
Formule moléculaire |
C16H15ClN4O |
|---|---|
Poids moléculaire |
314.77 g/mol |
Nom IUPAC |
(4-chlorophenyl)-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C16H15ClN4O/c1-22-13-4-2-3-11(9-13)15-19-16(21-20-15)14(18)10-5-7-12(17)8-6-10/h2-9,14H,18H2,1H3,(H,19,20,21) |
Clé InChI |
VPPSYWCVTNSXJT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11800899.png)
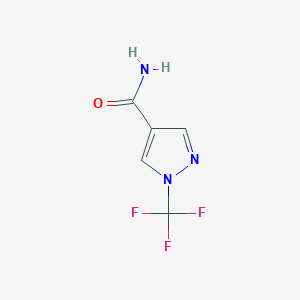

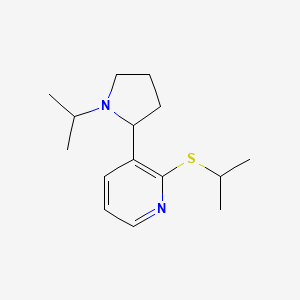
![5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11800912.png)



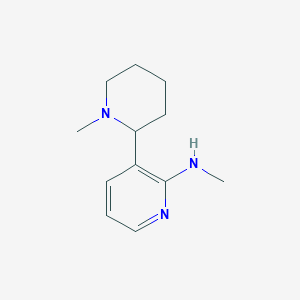
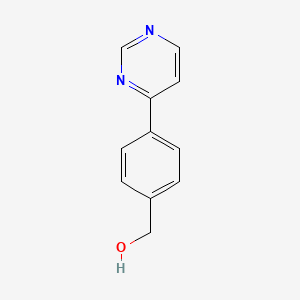

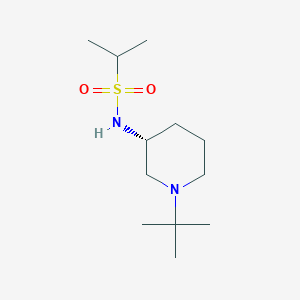
![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanamine](/img/structure/B11800964.png)

